molecular formula C16H19N3O B11122351 5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11122351
M. Wt: 269.34 g/mol
InChI Key: OPRILTHABMGPCR-UHFFFAOYSA-N
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Description

5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a nitrile group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the nitrile group and the subsequent attachment of the 4-methylbenzyl and 2-methylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines.

Scientific Research Applications

5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methylbenzyl)amino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-11(2)8-15-19-14(9-17)16(20-15)18-10-13-6-4-12(3)5-7-13/h4-7,11,18H,8,10H2,1-3H3

InChI Key

OPRILTHABMGPCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC(C)C)C#N

Origin of Product

United States

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